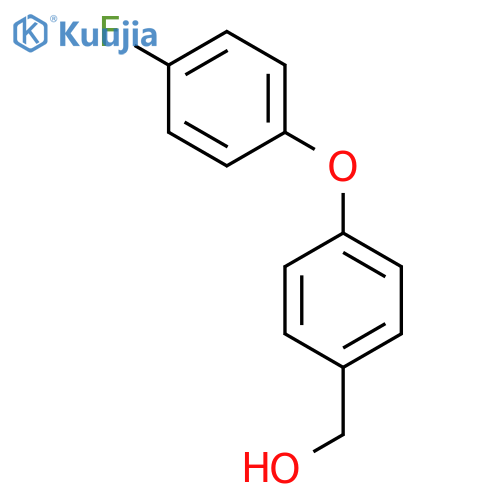Cas no 167091-96-5 (4-(4-Fluorophenoxy)phenylmethanol)

167091-96-5 structure
商品名:4-(4-Fluorophenoxy)phenylmethanol
4-(4-Fluorophenoxy)phenylmethanol 化学的及び物理的性質
名前と識別子
-
- [4-(4-Fluorophenoxy)phenyl]methanol
- 4-(4-FLUOROPHENOXY)PHENYL]METHANOL
- (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile
- (4-(4-fluorophenoxy)phenyl)methanol
- 2,2-dip
- 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile
- 4-(4-Chlorophenyl)-4-hydroxy-
- 4-(4-fluorophenoxy)benzyl alcohol
- 4-(4'-fluorophenoxy)benzylalcohol
- 4-fluorophenoxybenzyl alcohol
- A-diphenyl-1-piperidinebutanenitrile
- AG-G-38897
- CHEBI:337174
- CHEMBL357919
- CTK8F5361
- FT-0664882
- SureCN2312804
- 4-(4-Fluorophenoxy)-benzeneMethanol
- 167091-96-5
- SCHEMBL6161106
- AKOS009246713
- CDHGTLMRIKSFII-UHFFFAOYSA-N
- (4-(4-fluorophenoxyl)phenyl)methanol
- MFCD11190422
- C77955
- AS-8724
- CS-0434042
- 4-(4-Fluorophenoxy)phenylmethanol
-
- MDL: MFCD11190422
- インチ: InChI=1S/C13H11FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2
- InChIKey: CDHGTLMRIKSFII-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)OC2=CC=C(C=C2)F)CO
計算された属性
- せいみつぶんしりょう: 218.07433
- どういたいしつりょう: 218.07430775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- ゆうかいてん: 65-67℃
- PSA: 29.46
4-(4-Fluorophenoxy)phenylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F067625-250mg |
[4-(4-Fluorophenoxy)phenyl]methanol |
167091-96-5 | 250mg |
285.00 | 2021-08-13 | ||
| TRC | F067625-1g |
[4-(4-Fluorophenoxy)phenyl]methanol |
167091-96-5 | 1g |
$ 1200.00 | 2023-09-07 | ||
| TRC | F067625-1000mg |
[4-(4-Fluorophenoxy)phenyl]methanol |
167091-96-5 | 1g |
$1499.00 | 2023-05-18 | ||
| 1PlusChem | 1P00B1GI-250mg |
[4-(4-fluorophenoxy)phenyl]methanol |
167091-96-5 | 97% | 250mg |
$99.00 | 2024-06-19 | |
| Aaron | AR00B1OU-500mg |
[4-(4-Fluorophenoxy)phenyl]methanol |
167091-96-5 | 97% | 500mg |
$119.00 | 2025-02-13 | |
| Apollo Scientific | PC300610-1g |
4-(4-Fluorophenoxy)benzyl alcohol |
167091-96-5 | 1g |
£128.00 | 2025-02-21 | ||
| TRC | F067625-100mg |
[4-(4-Fluorophenoxy)phenyl]methanol |
167091-96-5 | 100mg |
$190.00 | 2023-05-18 | ||
| Apollo Scientific | PC300610-5g |
4-(4-Fluorophenoxy)benzyl alcohol |
167091-96-5 | 5g |
£510.00 | 2025-02-21 | ||
| Aaron | AR00B1OU-1g |
[4-(4-Fluorophenoxy)phenyl]methanol |
167091-96-5 | 97% | 1g |
$180.00 | 2025-02-13 | |
| A2B Chem LLC | AF14306-1g |
[4-(4-fluorophenoxy)phenyl]methanol |
167091-96-5 | 97% | 1g |
$154.00 | 2024-04-20 |
4-(4-Fluorophenoxy)phenylmethanol 関連文献
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
167091-96-5 (4-(4-Fluorophenoxy)phenylmethanol) 関連製品
- 117113-98-1(4-(4-Fluorobenzyloxy)benzyl alcohol)
- 370-78-5(1-(Benzyloxy)-4-fluorobenzene)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量